Ethyl 2-cyano-3-((2-(dimethylcarbamoyl)-4-nitrophenyl)imino)propanoate
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Overview
Description
Ethyl 2-cyano-3-((2-(dimethylcarbamoyl)-4-nitrophenyl)imino)propanoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a cyano group, a dimethylcarbamoyl group, and a nitrophenyl group. These functional groups contribute to its reactivity and potential utility in different chemical reactions and applications.
Preparation Methods
The synthesis of Ethyl 2-cyano-3-((2-(dimethylcarbamoyl)-4-nitrophenyl)imino)propanoate can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction, where an aldehyde reacts with an active methylene compound in the presence of a base. For this compound, the reaction typically involves the condensation of an aromatic aldehyde with ethyl cyanoacetate and ammonium acetate . The reaction conditions often include microwave-assisted heating to enhance the reaction rate and yield.
Chemical Reactions Analysis
Ethyl 2-cyano-3-((2-(dimethylcarbamoyl)-4-nitrophenyl)imino)propanoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Scientific Research Applications
Ethyl 2-cyano-3-((2-(dimethylcarbamoyl)-4-nitrophenyl)imino)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3-((2-(dimethylcarbamoyl)-4-nitrophenyl)imino)propanoate involves its interaction with various molecular targets. The compound’s functional groups allow it to bind to specific enzymes or receptors, thereby modulating their activity. For example, its derivatives have been shown to inhibit epidermal growth factor tyrosine kinase, which plays a role in cancer cell proliferation .
Comparison with Similar Compounds
Ethyl 2-cyano-3-((2-(dimethylcarbamoyl)-4-nitrophenyl)imino)propanoate can be compared with similar compounds such as Ethyl 2-cyano-3-phenylacrylate and Ethyl 2-cyano-3,3-diphenylacrylate . These compounds share similar structural features but differ in their specific functional groups, which can influence their reactivity and applications. The presence of the dimethylcarbamoyl and nitrophenyl groups in this compound makes it unique and potentially more versatile in certain chemical reactions and applications.
Properties
IUPAC Name |
ethyl 2-cyano-3-[2-(dimethylcarbamoyl)-4-nitrophenyl]iminopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O5/c1-4-24-15(21)10(8-16)9-17-13-6-5-11(19(22)23)7-12(13)14(20)18(2)3/h5-7,9-10H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFSNHZJCZUORQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C=NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N(C)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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